molecular formula C25H23ClN2O B11559465 N'-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B11559465
M. Wt: 402.9 g/mol
InChI Key: AJQPWVFNVCTODS-JVWAILMASA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide typically involves a condensation reaction. One common method is the reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as an anti-inflammatory and antifungal agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(4-chlorophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide apart from similar compounds is its unique cyclopropane ring structure, which can impart different chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H23ClN2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)28-27-16-19-9-11-22(26)12-10-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+

InChI Key

AJQPWVFNVCTODS-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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